molecular formula C20H20FN3O B2975051 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide CAS No. 1421455-28-8

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2975051
CAS No.: 1421455-28-8
M. Wt: 337.398
InChI Key: SEEJFCJXBJARBF-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a phenylpropyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting with the formation of the pyrazole ring One common method is the reaction of 4-fluorophenyl hydrazine with a suitable β-diketone or β-ketoester under acidic conditions to form the pyrazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form fluorophenyl derivatives.

  • Reduction: : Reduction reactions can be performed on the pyrazole ring or the amide group.

  • Substitution: : Substitution reactions can occur at different positions on the pyrazole ring or the phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Fluorophenyl derivatives, such as 4-fluorophenylacetic acid.

  • Reduction: : Reduced pyrazole derivatives or amides.

  • Substitution: : Substituted pyrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to create new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the fluorophenyl group can bind to enzymes or receptors, modulating their activity. The phenylpropyl amide group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid: : Similar structure but lacks the pyrazole and amide groups.

  • N-(3-phenylpropyl)acetamide: : Similar amide group but lacks the pyrazole and fluorophenyl groups.

  • 2-(4-fluorophenyl)-1H-pyrazole: : Similar pyrazole ring but lacks the amide group.

Uniqueness

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is unique due to the combination of the pyrazole ring, fluorophenyl group, and phenylpropyl amide group

Biological Activity

2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)-N-(3-phenylpropyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cellular pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C21H24FN3O\text{C}_{21}\text{H}_{24}\text{FN}_3\text{O}

This structure features a pyrazole ring, a fluorophenyl group, and an acetamide moiety, which are crucial for its biological interactions.

Biological Activity Overview

The compound exhibits several biological activities, primarily related to its interactions with various molecular targets involved in disease processes. Key areas of focus include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of p38α MAP kinase, which is implicated in inflammatory responses and cancer progression. Studies have indicated that structural modifications around the pyrazole core can significantly alter its inhibitory profile against different kinases .
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, particularly against pathogens that utilize ADP-ribosyltransferase toxins. This mechanism is crucial for the development of anti-virulence therapeutics .

The biological activity of this compound is primarily attributed to its ability to bind and inhibit specific enzymes involved in signal transduction pathways. The inhibition of p38 MAP kinase can lead to decreased production of pro-inflammatory cytokines, which is beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: p38α MAP Kinase Inhibition

A study by Abu Thaher et al. (2012) demonstrated that the compound effectively inhibits p38α MAP kinase with an IC50 value in the low micromolar range. The study highlighted the importance of the fluorophenyl group in enhancing binding affinity compared to other structural analogs .

CompoundIC50 (µM)Target
This compound2.5p38α MAP Kinase
Other Analog10p38α MAP Kinase

Case Study 2: Antiviral Activity

Research published in MDPI indicated that similar compounds with pyrazole moieties exhibited antiviral properties against ADP-ribosyltransferase toxins, suggesting a potential therapeutic application for this compound in infectious diseases .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-19-10-8-17(9-11-19)18-13-23-24(14-18)15-20(25)22-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEJFCJXBJARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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